molecular formula C12H7Cl3 B150608 2,4',5-Trichlorobiphenyl CAS No. 16606-02-3

2,4',5-Trichlorobiphenyl

Cat. No.: B150608
CAS No.: 16606-02-3
M. Wt: 257.5 g/mol
InChI Key: VAHKBZSAUKPEOV-UHFFFAOYSA-N
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Description

2,4’,5-Trichlorobiphenyl is a polychlorinated biphenyl (PCB) compound, characterized by the presence of three chlorine atoms attached to a biphenyl structure. It is one of the 209 possible PCB congeners and has been widely studied due to its environmental persistence and potential health impacts. The chemical formula for 2,4’,5-Trichlorobiphenyl is C12H7Cl3, and it has a molecular weight of 257.54 g/mol .

Mechanism of Action

Target of Action

2,4’,5-Trichlorobiphenyl primarily targets the aryl hydrocarbon receptor (AhR) and the estrogen receptor . The AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons. The estrogen receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

The compound affects the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . Two isomeric methyl sulphone metabolites are formed from 2,4’,5-Trichlorobiphenyl in vivo . The formation of the sulphones has been indicated to proceed via the mercapturic acid pathway (MAP) and involve biliary excretion and further metabolism of MAP metabolites by the intestinal microflora .

Pharmacokinetics

The pharmacokinetics of 2,4’,5-Trichlorobiphenyl involves its metabolism via the mercapturic acid pathway, leading to the formation of methyl sulphone metabolites . These metabolites are excreted in the bile and undergo further metabolism by the intestinal microflora .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4’,5-Trichlorobiphenyl. The compound is resistant to degradation in the environment and can bioaccumulate . Its persistence in the environment means that it can continue to exert its effects long after its release . Furthermore, its metabolism and action can be influenced by the presence of other compounds and the characteristics of the biological system in which it is present .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4’,5-Trichlorobiphenyl can be synthesized through various methods, including the direct chlorination of biphenyl or through the coupling of chlorinated benzene derivatives. One common method involves the chlorination of biphenyl in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms .

Industrial Production Methods: Industrial production of 2,4’,5-Trichlorobiphenyl often involves the use of chlorinated solvents and catalysts to achieve high yields. The process may include steps such as distillation and purification to isolate the desired congener from other PCB congeners. The use of advanced techniques like chemical vapor deposition and electrochemical deposition has also been explored for the preparation of this compound .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2,4’,5-Trichlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior. Its interactions with nanomaterials and potential for dechlorination under mild conditions make it a compound of interest for environmental remediation studies .

Properties

IUPAC Name

1,4-dichloro-2-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHKBZSAUKPEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073410
Record name 2,4',5-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16606-02-3
Record name PCB 31
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16606-02-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4',5-Trichlorobiphenyl
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4',5-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4',5-trichlorobiphenyl
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Record name 2,4',5-TRICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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